These research articles typically detail the purification procedures and characterization techniques used to confirm the identity and purity of the synthesized compound. Characterization techniques often include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. [, ]
Scientific research has explored the potential applications of [3-(Difluoromethoxy)phenyl]methanethiol in various fields. Here are some documented areas of investigation:
[3-(Difluoromethoxy)phenyl]methanethiol is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, along with a thiol (-SH) functional group. Its molecular formula is CHFOS, and it has a molecular weight of 190.21 g/mol. The compound is notable for its potential applications in medicinal chemistry and materials science due to the unique properties imparted by the difluoromethoxy moiety and the thiol group, which can participate in various
The chemical reactivity of [3-(difluoromethoxy)phenyl]methanethiol primarily involves nucleophilic substitution reactions due to the presence of the thiol group. The difluoromethoxy substituent can influence the electron density on the aromatic ring, potentially enhancing or modifying its reactivity in electrophilic aromatic substitution reactions. Additionally, the compound may undergo oxidation to form disulfides or sulfoxides, depending on the reaction conditions.
Emerging studies suggest that [3-(difluoromethoxy)phenyl]methanethiol exhibits various biological activities. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it has shown inhibitory effects on CYP1A2, suggesting possible implications in pharmacokinetics and drug interactions . Furthermore, compounds with similar structures often exhibit antimicrobial and anticancer properties, warranting further investigation into the biological efficacy of this particular compound.
The synthesis of [3-(difluoromethoxy)phenyl]methanethiol can be achieved through several methods:
Each method varies in terms of yield and purity, necessitating optimization based on laboratory conditions and desired applications .
[3-(Difluoromethoxy)phenyl]methanethiol has potential applications in several fields:
Interaction studies involving [3-(difluoromethoxy)phenyl]methanethiol have focused on its binding affinity to various biological targets. Notably, its interaction with cytochrome P450 enzymes indicates that it may alter metabolic pathways of other drugs, highlighting the importance of understanding its pharmacological profile in drug development . Further studies are needed to elucidate its mechanisms of action and potential side effects.
Several compounds share structural similarities with [3-(difluoromethoxy)phenyl]methanethiol. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-(Hydroxymethyl)-3-methoxyphenol | Hydroxymethyl group | Exhibits strong antioxidant properties |
| 2,4-Dimethoxyphenylmethanethiol | Two methoxy groups | Enhanced solubility and stability |
| 3-Methoxyphenylmethanethiol | Single methoxy group | Lower lipophilicity compared to difluoromethoxy derivative |
| 4-Methylthio-3-methoxyphenyl | Methylthio substitution | Potentially different biological activity |
These compounds illustrate variations in functional groups that influence their chemical behavior and biological activity, making [3-(difluoromethoxy)phenyl]methanethiol unique due to its difluoromethoxy substituent which may enhance its reactivity and interaction profile compared to others .
[3-(Difluoromethoxy)phenyl]methanethiol exists as a liquid under standard laboratory conditions. Based on structural analysis and comparison with related compounds, the compound is predicted to appear as a colorless to light yellow liquid at room temperature [1]. The molecular structure, featuring both aromatic and aliphatic components with fluorine substitution, contributes to its liquid state under ambient conditions.
The physical state is influenced by several molecular factors. The presence of the difluoromethoxy group (-OCHF₂) attached to the aromatic ring contributes to the overall molecular polarity while maintaining sufficient hydrophobic character from the benzene ring . The methanethiol group (-CH₂SH) provides additional flexibility to the molecular structure, preventing efficient crystal packing that would favor a solid state at room temperature.
Comparative analysis with related compounds supports this assessment. For instance, similar aromatic thiols such as thiophenol exist as liquids at room temperature, with thiophenol having a melting point of -14.8°C and boiling point of 169°C [3]. The additional substituents in [3-(Difluoromethoxy)phenyl]methanethiol are expected to modify these properties while maintaining the liquid state.
The solubility characteristics of [3-(Difluoromethoxy)phenyl]methanethiol can be predicted based on its molecular structure and comparison with analogous compounds. The compound exhibits limited solubility in water due to its predominantly hydrophobic aromatic structure, despite the presence of the polar thiol group .
In organic solvents, the compound demonstrates significantly enhanced solubility. The aromatic ring system and difluoromethoxy group confer excellent compatibility with non-polar and moderately polar organic solvents [4]. Specifically, the compound is expected to show:
The difluoromethoxy substituent plays a crucial role in solubility behavior. Fluorinated groups generally enhance solubility in organic solvents while reducing water solubility [5]. Research on similar difluoromethoxy-containing compounds has shown that these groups can significantly alter the lipophilicity and solvent compatibility of aromatic molecules [6].
The thiol functional group provides limited hydrogen bonding capability, which moderately enhances solubility in protic solvents compared to purely hydrophobic aromatics [7] [8]. However, the weak acidic nature of thiols (pKa ~10.4 for simple thiols) means that significant ionization in neutral aqueous solutions is minimal [9].
The thermal properties of [3-(Difluoromethoxy)phenyl]methanethiol are governed by the stability of its constituent functional groups and intermolecular forces. Based on structural analysis and comparison with related compounds, several thermal characteristics can be estimated.
Boiling Point: The compound is predicted to have a boiling point in the range of 250-300°C. This estimation is based on the molecular weight (190.21 g/mol), the presence of the aromatic ring system, and the difluoromethoxy substituent . Comparative data from related compounds supports this range, with thiophenol having a boiling point of 169°C [3] and fluorinated aromatic compounds generally showing elevated boiling points due to stronger intermolecular forces.
Melting Point: The melting point is estimated to be in the range of 15-25°C, suggesting the compound remains liquid at room temperature. The presence of the flexible methanethiol side chain and the meta-substitution pattern prevents efficient crystal packing, resulting in a relatively low melting point.
Flash Point: Based on the molecular structure and volatility considerations, the flash point is estimated to be 120-150°C, indicating moderate flammability risk under elevated temperature conditions.
Thermal Stability: The compound exhibits good thermal stability due to the robust aromatic ring system and the stability of C-F bonds. The difluoromethoxy group is particularly stable, with C-F bonds being among the strongest single bonds in organic chemistry. Decomposition is not expected below 300°C under normal atmospheric conditions [10].
Research on thiol thermal decomposition mechanisms indicates that aromatic thiols generally decompose through C-S bond cleavage at elevated temperatures [10]. For [3-(Difluoromethoxy)phenyl]methanethiol, the primary decomposition pathway would likely involve loss of the methanethiol group, leaving the difluoromethoxybenzene fragment.
The presence of fluorine atoms in the difluoromethoxy group enhances thermal stability compared to non-fluorinated analogs. Studies on fluorinated aromatic compounds have demonstrated that fluorination generally increases thermal decomposition temperatures and alters decomposition pathways [11].
The lipophilicity of [3-(Difluoromethoxy)phenyl]methanethiol is characterized by a calculated LogP value of 2.7178 [1], indicating moderate to high lipophilicity. This value places the compound in a favorable range for many pharmaceutical and chemical applications, as it suggests good membrane permeability while maintaining sufficient aqueous compatibility for biological systems.
The partition coefficient reflects the compound's tendency to distribute between aqueous and organic phases. Several structural features contribute to this lipophilicity profile:
Aromatic Ring Contribution: The benzene ring provides the primary hydrophobic framework, contributing significantly to the overall lipophilicity. Aromatic systems generally increase LogP values due to their hydrophobic π-electron systems [6].
Difluoromethoxy Group Impact: The difluoromethoxy substituent (-OCHF₂) presents a complex influence on lipophilicity. While the oxygen atom introduces some polarity, the two fluorine atoms significantly increase the hydrophobic character. Research on fluorinated substituents has shown that difluoromethoxy groups can increase lipophilicity compared to methoxy groups, with the extent depending on the molecular context [5] [12].
Thiol Group Influence: The methanethiol group (-CH₂SH) provides moderate polarity through the sulfur atom and potential for weak hydrogen bonding. However, thiols are generally less polar than their corresponding alcohols, contributing to higher lipophilicity compared to alcohol analogs [7].
Comparative analysis with related compounds provides context for this LogP value. The non-fluorinated methanethiol has a LogP of 0.78 [13], while aromatic thiols like thiophenol show higher lipophilicity. The introduction of the difluoromethoxy group significantly increases lipophilicity compared to simple thiols.
The topological polar surface area (TPSA) of 9.23 Ų [1] supports the moderate lipophilicity, indicating limited polar surface exposure. This low TPSA value suggests good membrane permeability potential, as compounds with TPSA values below 90 Ų generally show favorable absorption characteristics.
The surface activity and interfacial behavior of [3-(Difluoromethoxy)phenyl]methanethiol are influenced by its amphiphilic molecular structure, featuring both hydrophobic aromatic and fluorinated regions alongside the polar thiol functionality.
Surface Tension Considerations: The compound is expected to exhibit moderate surface activity due to its structural characteristics. The aromatic ring and difluoromethoxy group provide hydrophobic character, while the thiol group offers limited hydrophilic interaction. This balance suggests the compound may reduce surface tension of aqueous solutions, though likely to a lesser extent than dedicated surfactants [14].
Interfacial Behavior: At liquid-liquid interfaces, the compound is expected to orient with the hydrophobic aromatic portion toward non-polar phases and the thiol group toward more polar phases. The difluoromethoxy group, with its unique electronic properties, may influence interfacial orientation and stability [15].
Fluorine Effects on Surface Properties: The difluoromethoxy substituent introduces fluorine atoms, which can significantly influence surface behavior. Fluorinated compounds often exhibit reduced surface energy and altered wetting properties compared to their non-fluorinated analogs [16]. The presence of fluorine may enhance the compound's tendency to orient at interfaces with the fluorinated portion exposed to gas phases or non-polar media.
Molecular Interactions at Interfaces: The thiol group can participate in specific interactions at interfaces, including potential coordination with metal surfaces or participation in disulfide bridge formation [17]. The aromatic ring system may engage in π-π stacking interactions with other aromatic compounds at interfaces.
Adsorption Behavior: The compound's moderate lipophilicity (LogP = 2.72) suggests it may exhibit selective adsorption behavior on various surfaces. The balance between hydrophobic and hydrophilic character indicates potential utility in applications requiring controlled surface modification or selective adsorption.
Research on fluorinated aromatic compounds has shown that fluorination can significantly alter interfacial properties, often leading to reduced surface energy and modified wetting characteristics [18] [19]. For [3-(Difluoromethoxy)phenyl]methanethiol, these effects are expected to be moderate due to the limited extent of fluorination and the presence of other functional groups.